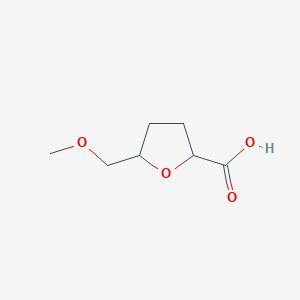
5-(Methoxymethyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)oxolane-2-carboxylic acid, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a cyclic amino acid derivative that contains a unique oxolane ring structure.
Mechanism Of Action
The mechanism of action of 5-(Methoxymethyl)oxolane-2-carboxylic acid is not fully understood. However, it is believed that 5-(Methoxymethyl)oxolane-2-carboxylic acid interacts with specific receptors in the body, leading to various physiological and biochemical effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to modulate the activity of certain enzymes and ion channels, which has implications in drug discovery.
Biochemical And Physiological Effects
5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have various biochemical and physiological effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, which has implications in the treatment of Alzheimer's disease. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been shown to modulate the activity of ion channels, which has implications in the treatment of epilepsy. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have antioxidant properties, which has implications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
5-(Methoxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively easy to synthesize and purify, which facilitates its use in various applications. 5-(Methoxymethyl)oxolane-2-carboxylic acid has a unique oxolane ring structure, which makes it a valuable building block for the synthesis of cyclic peptides and polymers. However, 5-(Methoxymethyl)oxolane-2-carboxylic acid has some limitations for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively unstable and prone to hydrolysis, which can affect its purity and yield. 5-(Methoxymethyl)oxolane-2-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for 5-(Methoxymethyl)oxolane-2-carboxylic acid research. One direction is to investigate the potential applications of 5-(Methoxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is to explore the use of 5-(Methoxymethyl)oxolane-2-carboxylic acid as a building block for the synthesis of novel cyclic peptides and polymers. Additionally, the development of new synthesis methods and purification techniques for 5-(Methoxymethyl)oxolane-2-carboxylic acid could improve its yield and purity, which could facilitate its use in various applications.
Scientific Research Applications
5-(Methoxymethyl)oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, peptide synthesis, and material science. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been used as a building block for the synthesis of cyclic peptides, which have shown promising results in drug discovery. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has facilitated the synthesis of complex molecules. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been incorporated into the backbone of polymers, which has improved their thermal and mechanical properties.
properties
CAS RN |
141196-07-8 |
|---|---|
Product Name |
5-(Methoxymethyl)oxolane-2-carboxylic acid |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-(methoxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
MNERCPPNWASIDP-UHFFFAOYSA-N |
SMILES |
COCC1CCC(O1)C(=O)O |
Canonical SMILES |
COCC1CCC(O1)C(=O)O |
synonyms |
2-Furancarboxylicacid,tetrahydro-5-(methoxymethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


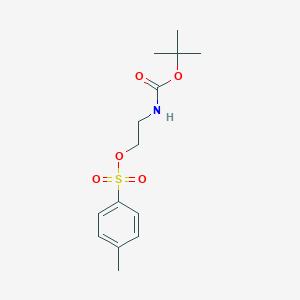
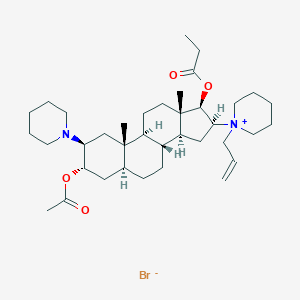
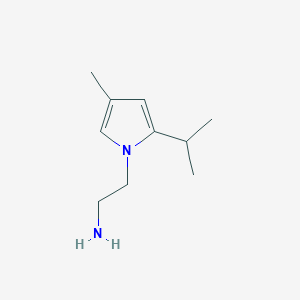
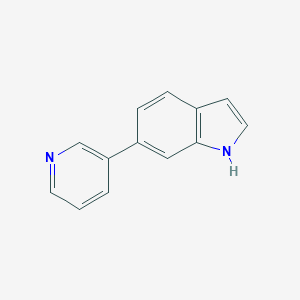
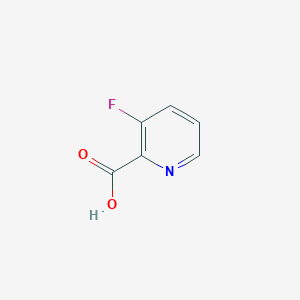
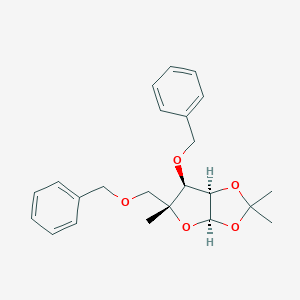
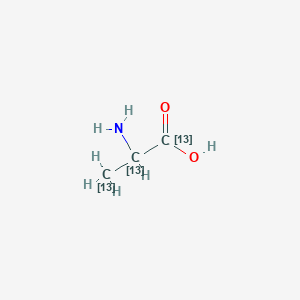
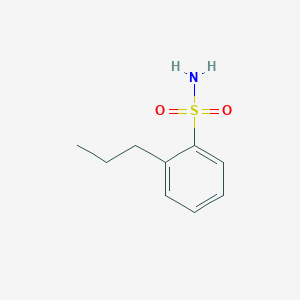
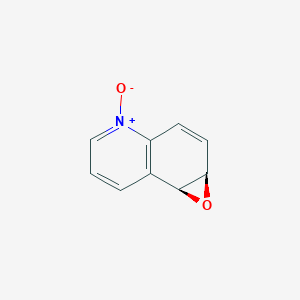
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
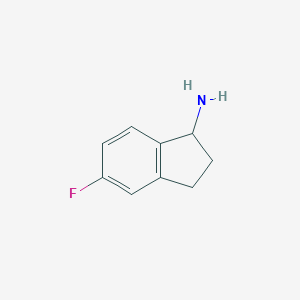

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)